molecular formula HSO3F<br>FHO3S B7768391 Fluorosulfonic acid CAS No. 7789-21-2

Fluorosulfonic acid

Cat. No. B7768391
CAS RN: 7789-21-2
M. Wt: 100.07 g/mol
InChI Key: UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Description

Fluorosulfonic acid, also known as fluorosulfuric acid, is an extremely strong Brønsted acid . It is about 1000 times stronger than pure sulfuric acid, which puts it in the class of superacids . It can protonate and dissolve almost all organic compounds . It is used as a catalyst in organic synthesis, in electroplating, and as a fluorinating agent .


Synthesis Analysis

The first sulfonyl fluoride was synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .


Molecular Structure Analysis

The molecular formula of Fluorosulfonic acid is HFO3S . Its average mass is 100.070 Da and its monoisotopic mass is 99.963043 Da .


Chemical Reactions Analysis

Fluorosulfonic acid is used in various chemical reactions. It is used as a catalyst in organic synthesis, in electroplating, and as a fluorinating agent . It is also used in sulfur fluoride exchange (SuFEx) processes, which are transformations with click-like reactivity .


Physical And Chemical Properties Analysis

Fluorosulfonic acid appears as a fuming liquid . Its boiling point is 163 °C and its density is 1.73 g/cm3 . It is corrosive to metals and to tissue . Both very short contact and the fumes can cause severe painful burns .

Scientific Research Applications

  • Electrochemical Fluorosulfation : Fluorosulfonic acid is used as a solvent and reactant in organic electrosynthesis. It has been studied for its electrochemical behavior and its role in the anodic oxidation of organofluorine compounds. The acid and its analogs' adsorption during the anodic oxidation and its effect on the products' composition are of significant interest. The results of preparative electrosynthesis, including direct and indirect fluorosulfation of organofluorine compounds, have been discussed, indicating its potential in creating fluorosulfates and other compounds (Sterlin & Grinberg, 2010).

  • Deuterium Fluoride Production : Fluorosulfonic acid has been identified as a convenient source of deuterium fluoride through a simple deuterolysis reaction. This reaction is significant for its moderate temperature and quantitative yield at 100°C, demonstrating its utility in isotope production and other applications where deuterium fluoride is required (Olah & Kuhn, 1959).

  • Polyaniline Synthesis : Fluorosulfonic acid has been used in the electrochemical formation of self-doped sulfonated polyaniline in acetonitrile-containing solutions. It serves as both a sulfonation reagent and a supporting electrolyte, demonstrating its role in polymer chemistry and its potential for creating conductive materials (Şahin, Pekmez, & Yildiz, 2002).

  • Genetic Engineering of Proteins : Fluorosulfonic acid derivatives have been used in the genetic encoding of unnatural amino acids in E. coli and mammalian cells. This application is crucial for biochemical research, protein engineering, and biotherapeutic applications, demonstrating the acid's potential in advanced biotechnologies (Liu et al., 2021).

  • Oxidation of Persistent Organic Pollutants : Studies have explored the use of heat-activated persulfate in the presence of fluorosulfonic acid for the oxidation of persistent organic pollutants like perfluorooctanoic acid. This application is particularly relevant for environmental remediation and understanding the degradation pathways of such pollutants (Park et al., 2016).

Mechanism of Action

Fluorosulfonic acid is an extremely strong Brønsted acid and can protonate and dissolve almost all organic compounds . It is used in sulfur fluoride exchange (SuFEx) processes, characterized by selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .

Safety and Hazards

Fluorosulfonic acid is considered to be highly toxic and extremely corrosive . It hydrolyzes to release HF . Addition of water to HSO3F can be violent, similar to the addition of water to sulfuric acid but much more violent .

Future Directions

Sulfur fluoride exchange (SuFEx) is a click reaction that has revolutionized multiple research fields . It offers unique and complimentary connective power and is characterized by selective activation of high oxidation state sulfur centers connected to fluoride . The future trajectory of SuFEx is challenging to predict, given the rapid evolution of click reactions and the democratization of their applications .

properties

IUPAC Name

sulfurofluoridic acid
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InChI

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)
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InChI Key

UQSQSQZYBQSBJZ-UHFFFAOYSA-N
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Canonical SMILES

OS(=O)(=O)F
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Molecular Formula

HSO3F, FHO3S
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DSSTOX Substance ID

DTXSID3033511
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Molecular Weight

100.07 g/mol
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Physical Description

Fluorosulfonic acid appears as a fuming liquid. Boiling point 163 °C. Density 1.73 g / cm3. Corrosive to metals and to tissue. Both very short contact and the fumes can cause severe painful burns. Used as a catalyst in organic synthesis, in electroplating and as a fluorinating agent., Liquid, Colorless liquid that fumes in moist air; [Merck Index] Colorless to light yellow liquid with a choking odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

324.9 °F at 760 mmHg (USCG, 1999), 163 °C @ 760 MM HG, FORMS STABLE SALTS WHICH ARE LITTLE HYDROLYZED BY WATER & WHICH MAY BE RECRYSTALLIZED FROM WATER; BP: 110 °C AT 120 MM HG; 77.0 °C @ 18 MM HG, 163 °C
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Solubility

SOL IN NITROBENZENE, Solubility in water: reaction
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Density

1.73 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.726 AT 25 °C/4 °C, Relative density (water = 1): 1.7
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Vapor Density

Relative vapor density (air = 1): 3.4
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Vapor Pressure

2.5 [mmHg], Vapor pressure, kPa at 25 °C: 0.33
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Product Name

Fluorosulfonic acid

Color/Form

COLORLESS LIQUID; REDDISH-BROWN COLOR WITH ACETONE

CAS RN

7789-21-1, 7789-21-2
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Melting Point

-125.1 °F (USCG, 1999), -89 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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